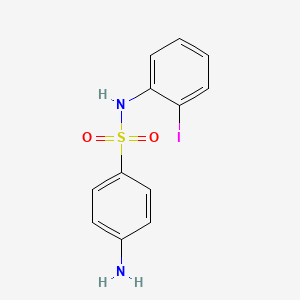
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features an amino group, an iodophenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 4-amino-N-(2-iodophenyl)benzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions and yields the desired sulfonamide product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions with diazonium salts to form azo compounds.
Common reagents and conditions for these reactions include:
Substitution: Sodium azide, potassium cyanide, DMF as solvent, and elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Applications De Recherche Scientifique
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing various pharmaceutical compounds, particularly those with antibacterial properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other organic materials.
Mécanisme D'action
The mechanism of action of 4-amino-N-(2-iodophenyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects.
Comparaison Avec Des Composés Similaires
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide: Known for its use in treating bacterial infections.
The uniqueness of this compound lies in its iodophenyl group, which provides distinct reactivity and potential for further functionalization compared to other sulfonamides.
Propriétés
Formule moléculaire |
C12H11IN2O2S |
|---|---|
Poids moléculaire |
374.20 g/mol |
Nom IUPAC |
4-amino-N-(2-iodophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2 |
Clé InChI |
JBBBKZVJYLFEAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


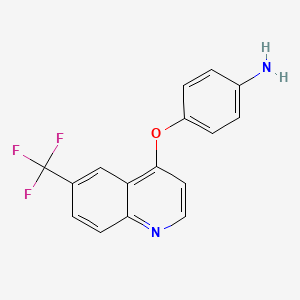
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)


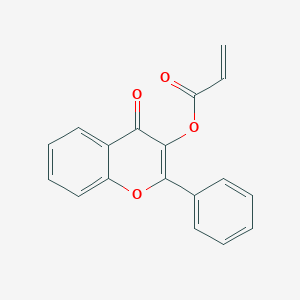
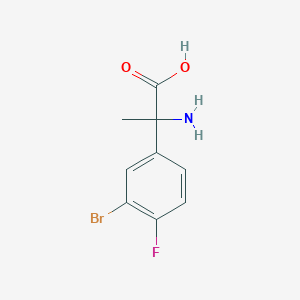
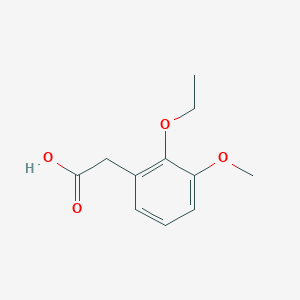
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)
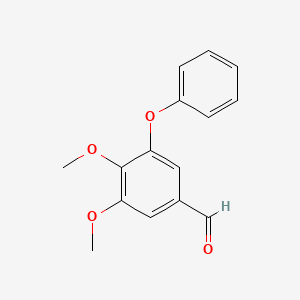
![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
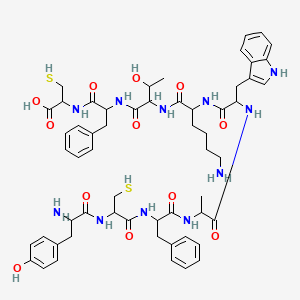

![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
